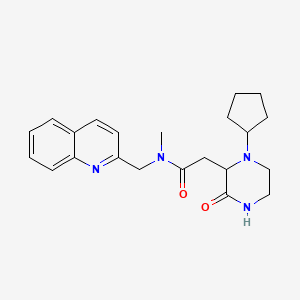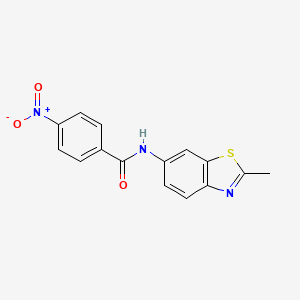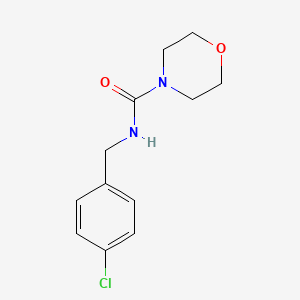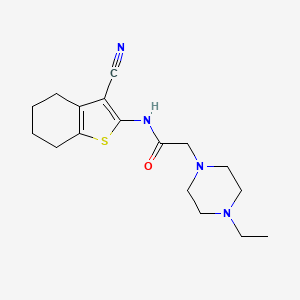![molecular formula C16H17NOS3 B5637107 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)
5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 5-Butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a derivative of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The compound belongs to a class of chemicals known for their heterocyclic structure, which exhibits various biological activities. The design and synthesis of this compound relate to its potential use in medicinal chemistry, particularly as protein kinase inhibitors.
Synthesis Analysis The synthesis of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves the creation of hybrid and chimeric derivatives through the condensation and modification of the 1,2-dithiolo[3,4-c]quinoline-1-thione scaffold. This process results in compounds with notable chemoprotective and antitumor activities, signifying the compound's relevance in drug discovery and development (Medvedeva & Shikhaliev, 2022).
Molecular Structure Analysis The molecular structure of this compound features a tricyclic fragment that is characteristic of 1,2-dithiolo[3,4-c]quinoline derivatives. The structure's complexity, including the butyryl and dimethyl groups, impacts its chemical behavior and interaction with biological targets. This structural complexity is essential for its biological activities, particularly its interaction with protein kinases.
Chemical Reactions and Properties The chemical reactions of 5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione include its involvement in 1,3-dipolar cycloaddition reactions. These reactions illustrate the compound's reactivity and its potential to form various derivatives, which could be utilized in further chemical modifications and drug development efforts (Shikhaliev et al., 1999).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, influence the compound's usability in pharmaceutical formulations. Although specific data on this derivative are not directly provided, typically, these properties are crucial in determining the compound's stability, solubility, and overall formulation strategy.
Chemical Properties Analysis The chemical properties, including reactivity with different chemical agents and stability under various conditions, are vital for understanding the compound's potential as a medicinal agent. The reactivity in 1,3-dipolar cycloaddition reactions suggests a versatile chemistry that could be exploited to develop new therapeutic agents with enhanced efficacy and selectivity (Shikhaliev et al., 1999).
Propiedades
IUPAC Name |
1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS3/c1-4-7-12(18)17-11-9-6-5-8-10(11)13-14(16(17,2)3)20-21-15(13)19/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONJFZIWAJELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5637040.png)




![4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine](/img/structure/B5637087.png)

![7-methoxy-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5637090.png)


![2-methyl-3-nitro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)